

# theoretical properties of 2-Bromo-2'-chloropropiophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Bromo-2'-chloropropiophenone**

Cat. No.: **B104426**

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Properties of **2-Bromo-2'-chloropropiophenone**

## Introduction

**2-Bromo-2'-chloropropiophenone** is a halogenated aromatic ketone belonging to the propiophenone class of organic compounds.<sup>[1]</sup> Its structure, featuring an  $\alpha$ -bromo ketone moiety and a chlorinated phenyl ring, imparts unique reactivity that makes it a valuable intermediate in synthetic organic chemistry.<sup>[1]</sup> The systematic IUPAC name for this compound is 2-bromo-1-(2-chlorophenyl)propan-1-one.<sup>[1]</sup> This guide provides a comprehensive overview of its theoretical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Spectral Properties

The theoretical properties of **2-Bromo-2'-chloropropiophenone** are summarized below. While specific experimental data for the 2'-chloro isomer is limited in the provided search results, data for related isomers like 2-Bromo-4'-chloropropiophenone is included for comparative reference where noted.

## Physicochemical Data

Property	Value	Source (or reference isomer)
CAS Number	75815-22-4	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrClO	[2][3]
Molecular Weight	247.52 g/mol	[2][3]
Appearance	White to pale yellow crystalline powder	[5] (4'-chloro isomer)
Melting Point	90-94°C	[5] (4'-chloro isomer)
Boiling Point	285°C (decomposes)	[5] (4'-chloro isomer)
Density	1.52 g/cm <sup>3</sup> at 25°C	[5] (4'-chloro isomer)
Solubility	Soluble in DCM, THF, DMF; slightly soluble in ethanol	[5]
LogP	2.8	[5] (4'-chloro isomer)

## Spectral Data

Comprehensive spectral analysis is crucial for the identification and characterization of **2-Bromo-2'-chloropropiophenone**. While specific spectra for the 2'-chloro isomer are not readily available in the search results, providers of this compound typically offer a full certificate of analysis including <sup>1</sup>H-NMR, Mass Spectrometry, HPLC, and IR data.[3] For reference, free spectral data including <sup>13</sup>C NMR, <sup>1</sup>H NMR, IR, Raman, and GC-MS are available for the related isomer, 2-Bromo-4'-chloropropiophenone.[6]

Analysis Type	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons (on the chlorophenyl ring), a quartet for the methine proton at the $\alpha$ -carbon, and a doublet for the methyl protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, carbons of the aromatic ring (with shifts influenced by the chlorine substituent), the $\alpha$ -carbon bearing the bromine, and the methyl carbon.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight (247.52), with a characteristic isotopic pattern due to the presence of both bromine ( <sup>79</sup> Br, <sup>81</sup> Br) and chlorine ( <sup>35</sup> Cl, <sup>37</sup> Cl) atoms.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, along with bands for C-H stretching and bending, C-C aromatic stretching, and C-Br/C-Cl stretching in the fingerprint region.

## Chemical Reactivity and Synthesis

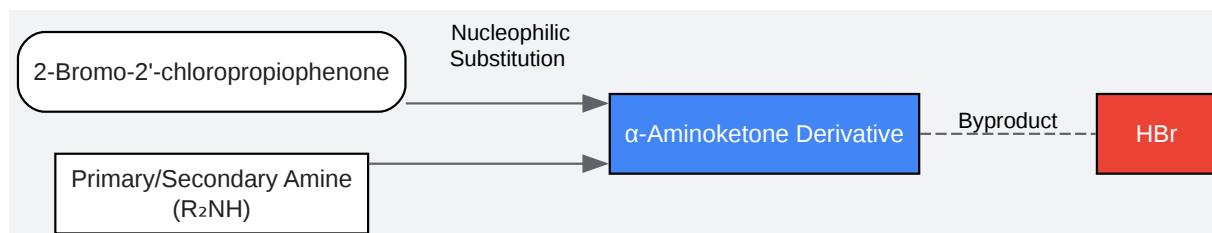
The reactivity of **2-Bromo-2'-chloropropiophenone** is dominated by the  $\alpha$ -bromo ketone functional group. This moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions.<sup>[1]</sup> The chlorine atom on the phenyl ring also provides a site for further chemical modifications via cross-coupling or other aromatic substitution methods.<sup>[1]</sup>

## Key Reactions

- Nucleophilic Substitution: The compound readily reacts with primary and secondary amines to yield  $\alpha$ -aminoketones, a fundamental transformation in the synthesis of many pharmacologically active compounds.<sup>[1]</sup>
- Heterocycle Formation: The reactivity of the  $\alpha$ -bromo ketone allows for its use as a building block in the construction of various heterocyclic systems, which are common scaffolds in

medicinal chemistry.[1]

- Reactions with other Nucleophiles: While less common, it can react with alcohols to form  $\alpha$ -ether derivatives or with carboxylic acid salts to yield esters.[1]

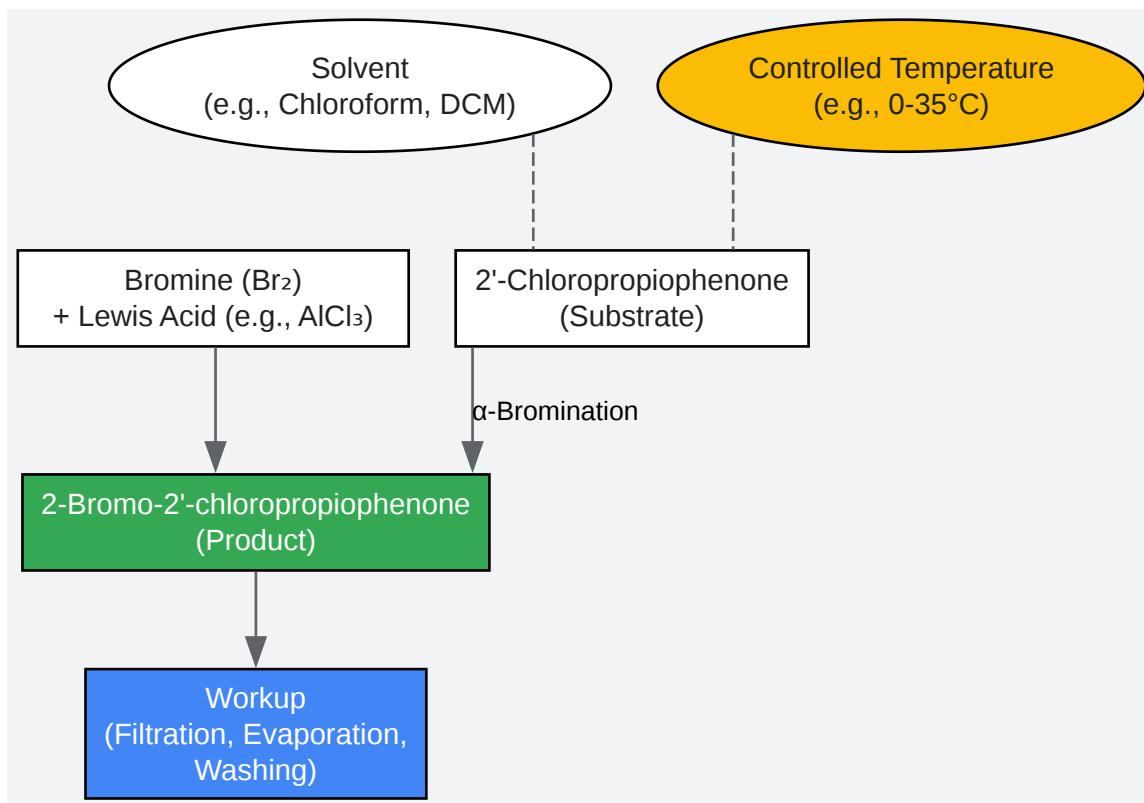


[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution reaction of **2-Bromo-2'-chloropropiophenone**.

## Synthesis Pathway

The standard synthesis for  $\alpha$ -brominated propiophenones involves the direct bromination of the corresponding propiophenone precursor.[1] The reaction mechanism can be either an electrophilic substitution or a radical pathway, highly dependent on the reaction conditions.[7] Using molecular bromine (Br<sub>2</sub>), often with a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>), is a common method.[1][8][9] The catalyst polarizes the bromine molecule, increasing its electrophilicity and promoting the reaction at the  $\alpha$ -carbon.[1]

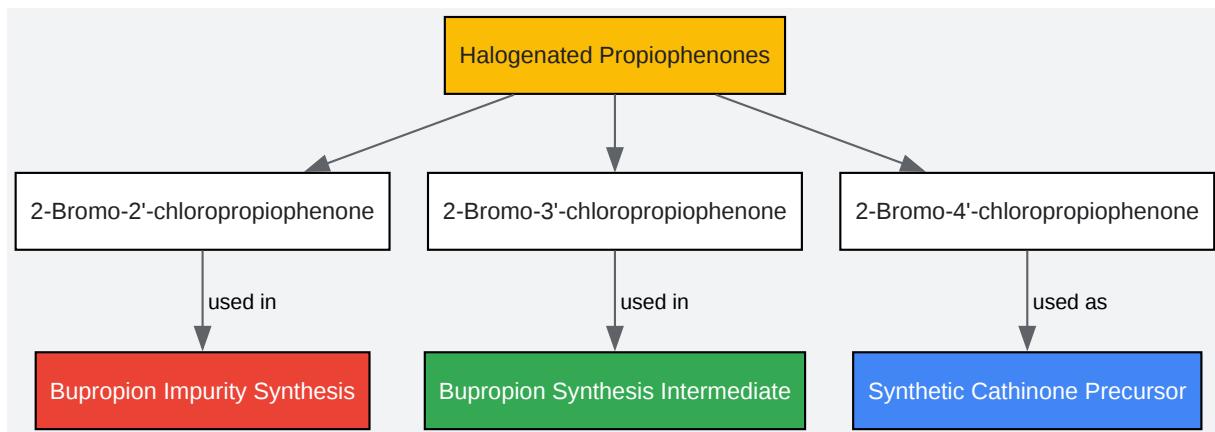
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromo-2'-chloropropiophenone**.

## Applications and Significance

**2-Bromo-2'-chloropropiophenone** and its isomers are significant intermediates in the pharmaceutical and chemical industries.

- **Pharmaceutical Synthesis:** The structural isomer, 2-bromo-3'-chloropropiophenone, is a well-known key intermediate in the commercial synthesis of bupropion, a widely used antidepressant and smoking cessation aid.[1][10] **2-Bromo-2'-chloropropiophenone** itself is used as a reagent in the synthesis of a bupropion impurity, 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride.[2]
- **Precursor for Other Compounds:** The 4'-chloro isomer serves as a precursor in the synthesis of various research chemicals, including synthetic cathinones.[11]
- **Research Chemical:** Due to its defined reactivity, the compound is valuable in laboratory research and development for creating novel organic molecules.[12]



[Click to download full resolution via product page](#)

Caption: Relationship between propiophenone isomers and their applications.

## Experimental Protocols

The following is a representative protocol for the  $\alpha$ -bromination of a chloropropiophenone, based on methods reported for its isomers.[8][9]

### Synthesis of 2-Bromo-4'-chloropropiophenone

- Materials: 4'-Chloropropiophenone, bromine, chloroform, aluminum chloride (anhydrous), petroleum ether.
- Procedure:
  - Dissolve 16.8 g (0.1 mol) of 4'-chloropropiophenone in 100 ml of chloroform in a flask.[8]
  - Add a small amount of anhydrous aluminum chloride to the solution.[8][9]
  - Prepare a solution of 15.9 g (0.1 mol) of bromine in 20 ml of chloroform.[8]
  - Add the bromine solution dropwise to the 4'-chloropropiophenone solution while stirring. Maintain the reaction temperature between 30-35°C.[9]

- After the addition is complete, continue to stir the mixture overnight at room temperature. [8]
- Following the reaction, filter the mixture.[8]
- Evaporate the solvent from the filtrate under reduced pressure to obtain a crystalline residue.[8]
- Wash the crystalline residue with petroleum ether and dry to yield the final product.[8]

## Safety and Handling

**2-Bromo-2'-chloropropiophenone** is an irritant and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [13][14][15]
- Precautions for Safe Handling:
  - Avoid contact with skin and eyes.[13][16]
  - Avoid the formation and breathing of dust and aerosols.[13][16]
  - Use only in a well-ventilated area.[13][14]
  - Handle in accordance with good industrial hygiene and safety practices.[13][14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[13]
  - Skin Protection: Handle with gloves and wear impervious, fire/flame resistant clothing.[13][16]
  - Respiratory Protection: If dust is formed or when handling large quantities, wear an approved dust mask or respirator.[16]

- Storage Conditions:
  - Store in a cool, dry, and well-ventilated place.[16][17]
  - Keep the container tightly closed and stored under an inert atmosphere, as the compound may be moisture-sensitive.[5][16][17] Recommended storage temperatures are often refrigerated (2-8°C).[5][17]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]
- 2. 2-bromo-2'-chloropropiophenone | 75815-22-4 [chemicalbook.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 2-Bromo-2'-chloropropiophenone - SRIRAMCHEM [sriramchem.com]
- 5. nbinno.com [nbino.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]
- 8. 2-bromo-4-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. veeprho.com [veeprho.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]
- 16. lookchem.com [lookchem.com]

- 17. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [theoretical properties of 2-Bromo-2'-chloropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104426#theoretical-properties-of-2-bromo-2'-chloropropiophenone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)